molecular formula C5H3ClFNO B1432043 2-Chloro-6-fluoropyridin-4-ol CAS No. 1807206-99-0

2-Chloro-6-fluoropyridin-4-ol

Cat. No.: B1432043
CAS No.: 1807206-99-0
M. Wt: 147.53 g/mol
InChI Key: YBYPATHLBPHBSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-fluoropyridin-4-ol is a chemical compound with the molecular formula C5H3ClFNO. It is a fluorinated pyridine derivative, which is known for its unique chemical properties due to the presence of both chlorine and fluorine atoms on the pyridine ring. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Chemical Reactions Analysis

2-Chloro-6-fluoropyridin-4-ol undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoropyridin-4-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine and chlorine atoms on the pyridine ring can influence the compound’s reactivity and binding affinity to various biological targets. For example, the compound can inhibit certain enzymes or receptors by forming strong hydrogen bonds or electrostatic interactions with the active site . Additionally, the fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Properties

IUPAC Name

2-chloro-6-fluoro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFNO/c6-4-1-3(9)2-5(7)8-4/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYPATHLBPHBSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=CC1=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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